Fmoc-Arg(Pbf)-OMe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

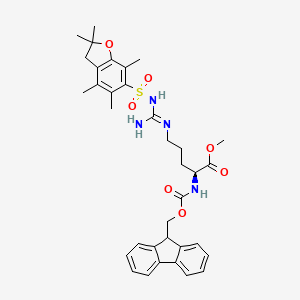

This compound is widely used in peptide synthesis due to its ability to protect specific functional groups while allowing for efficient peptide bond formation . The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group for the amino terminus of amino acids in solid-phase peptide synthesis, while the Pbf group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protects the guanidino group of arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Pbf)-OMe involves several steps:

Esterification: The carboxyl group of arginine is esterified to form arginine methyl ester.

Protection of the Amino Group: The amino group of arginine is protected by introducing a Boc (tert-butyloxycarbonyl) group.

Protection of the Guanidino Group: The Pbf group is introduced to protect the guanidino group of arginine.

Removal of the Boc Group: The Boc group is removed to expose the amino group.

Introduction of the Fmoc Group: The Fmoc group is introduced to protect the amino group.

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out using automated peptide synthesizers. These machines allow for precise control of reaction conditions and the sequential addition of amino acids to a growing peptide chain. The use of automated synthesizers increases the efficiency and yield of peptide synthesis .

Chemical Reactions Analysis

Fmoc Deprotection

Fmoc removal typically occurs under basic conditions (e.g., piperidine in DMF). For Fmoc-Arg(Pbf)-OMe , studies show that 0.25 M NaOH in methanol/THF mixtures achieves complete deprotection within 20 minutes, avoiding side reactions like dibenzofulvene (DBF) formation .

| Solvent Conditions | Deprotection Time | Notable Observations |

|---|---|---|

| 0.25 M NaOH (1:1 MeOH/THF) | ~20 min | Complete deprotection, minimal DBF |

| Lower NaOH concentrations | Slower kinetics | Incomplete deprotection |

Pbf Stability

The Pbf group is sensitive to acidic conditions but stable under basic cleavage. Comparisons with other protecting groups (e.g., Boc) reveal that Pbf is removed ~1–2 times faster with TFA, reducing side reactions during peptide synthesis .

Side Reactions

-

Arg-lactam Formation : A common issue in arginine derivatives due to intramolecular cyclization. Studies show that Pbf reduces δ-lactam formation compared to Boc protection, though it is still a challenge in solid-phase synthesis .

-

Friedel-Crafts Reaction : Pbf can undergo unintended aromatic electrophilic substitution with electron-rich residues (e.g., formylglycine), forming byproducts like 10 .

Comparative Analysis of Arginine Derivatives

Challenges and Optimization Strategies

-

Solvent Effects : High-viscosity solvents like N-butylpyrrolidinone (NBP) may hinder resin penetration, necessitating elevated temperatures (45°C) and optimized coupling protocols .

-

In Situ Activation : Pre-activating this compound with DIC/OxymaPure in NBP improves coupling efficiency and reduces lactam formation .

Research Findings and Considerations

-

Kinetic Studies : Fmoc deprotection in This compound is complete at 0.25 M NaOH within 20 minutes, avoiding incomplete reactions seen at lower NaOH concentrations .

-

Economic Impact : The synthesis method described in patents reduces Pbf-Cl usage to 1.1 equivalents (vs. 2 equivalents in prior methods), lowering costs .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Pbf)-OMe is primarily employed in solid-phase peptide synthesis, where it serves as a building block for constructing peptides. Its unique structure allows for effective coupling reactions while minimizing side reactions. A notable study demonstrated the successful incorporation of Fmoc-Arg(Pbf)-OH using N-butylpyrrolidinone (NBP) as a solvent, which improved the yield by addressing issues related to the formation of inactive δ-lactams that typically occur with this amino acid .

Methodology :

The incorporation process involves:

- Using 1.75 equivalents of Fmoc-Arg(Pbf)-OH, 1.8 equivalents of DIC (diisopropylcarbodiimide), and 1.5 equivalents of OxymaPure.

- Performing the reaction at elevated temperatures (45 °C) to enhance solvent penetration and reaction kinetics .

Analytical Chemistry

Purity and Impurity Detection

The detection of purity and impurities in Fmoc-Arg(Pbf)-OH is crucial for quality control in peptide synthesis. A method has been developed utilizing high-performance liquid chromatography (HPLC) to effectively separate and quantify impurities, providing insights into product quality . This method involves:

- Preparing a sample solution and reference solution.

- Conducting gradient elution with specific mobile phases to achieve accurate detection of impurities .

This compound has a complex structure that includes:

- The Fmoc (9-fluorenylmethyloxycarbonyl) group that provides protection during synthesis.

- The Pbf (pentamethylbenzofuran sulfonyl) group that enhances stability against hydrolysis.

Its molecular formula is C34H40N4O7S, which contributes to its unique properties in peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Pbf)-OMe involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group of arginine, preventing unwanted reactions during peptide bond formation. The Pbf group protects the guanidino group, which is important for the biological activity of arginine . The removal of these protecting groups under specific conditions allows for the formation of the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Arg(Pbf)-OH: Similar to Fmoc-Arg(Pbf)-OMe, but with a free carboxyl group instead of a methyl ester.

Fmoc-Lys(Boc)-OH: A similar compound where lysine is protected by a Boc group instead of Pbf.

Fmoc-Ser(tBu)-OH: A similar compound where serine is protected by a tert-butyl group.

Uniqueness

This compound is unique due to its combination of protecting groups, which allows for efficient peptide synthesis while maintaining the biological activity of arginine. The methyl ester group also provides additional versatility in synthetic applications .

Biological Activity

Fmoc-Arg(Pbf)-OMe is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. This compound is notable for its unique combination of protecting groups, which facilitates efficient peptide synthesis while maintaining the biological activity associated with arginine. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amino group, while the 2,2,4,6,7-pentamethyl-3-oxazolidine-4-carboxylic acid (Pbf) group protects the guanidino side chain. The methyl ester functionality (-OMe) enhances its solubility and reactivity profile in organic solvents.

The mechanism of action of this compound revolves around its role in peptide synthesis. During this process, the Fmoc group allows for selective reactions by protecting the amino terminus, preventing unwanted side reactions during peptide bond formation. The Pbf group is crucial for maintaining the biological activity of arginine, particularly in its role as a precursor to nitric oxide, which is involved in various physiological processes such as vasodilation and immune response .

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps that ensure high yields and purity. Research indicates that arginine residues can significantly influence protein folding and stability due to their positive charge and ability to form hydrogen bonds. The following table summarizes various studies on the synthesis yields of this compound and related compounds:

| Study Reference | Yield (%) | Conditions |

|---|---|---|

| 95 | Coupling with DIC/OxymaPure at 45 °C | |

| 97 | Solid-phase peptide synthesis using NBP | |

| 95 | Reactive extrusion method |

Biological Implications

While specific biological activities of this compound itself are not extensively documented, derivatives of arginine are known to play significant roles in biological systems. For instance, arginine-rich peptides have demonstrated antimicrobial properties and influence cell signaling pathways. The presence of arginine in peptides can enhance their biological activity by facilitating interactions with cellular targets .

Case Studies

- Antimicrobial Activity : A study on arginine-rich peptides revealed that they exhibit significant antimicrobial properties against various pathogens. This suggests that this compound could potentially be used in developing new antimicrobial agents.

- Cell Signaling : Research has shown that peptides containing arginine can modulate signaling pathways involved in cell proliferation and apoptosis. The incorporation of this compound into peptide sequences may enhance these effects due to its structural properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for handling and coupling Fmoc-Arg(Pbf)-OMe in solid-phase peptide synthesis (SPPS)?

this compound is typically stored at -20°C to -25°C to prevent degradation of the Fmoc and Pbf protecting groups . For coupling, dissolve the derivative in DMF or NMP (10–20 mM), activate with HOBt/DIC or HATU/DIPEA, and couple for 30–120 minutes under inert conditions. Monitor coupling efficiency via Kaiser or chloranil tests. HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended to confirm purity (≥98% by TLC, ≥99% by HPLC) .

Q. How can researchers verify the purity and stability of this compound prior to synthesis?

Use reverse-phase HPLC with UV detection (220–280 nm) and a C18 column. Mobile phases: 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B), with a gradient of 5–95% B over 30 minutes. Compare retention times to reference standards. For stability, conduct accelerated degradation studies at 40°C for 48 hours and monitor by LC-MS for decomposition products (e.g., Fmoc cleavage or Pbf hydrolysis) .

Q. What are the recommended solvent systems for dissolving this compound?

this compound is soluble in DMF, NMP, and DCM (10–50 mg/mL). Avoid DMSO for prolonged storage due to potential sulfoxide formation. Pre-dissolve in a minimal volume of DMF before adding to resin-bound peptides to minimize side reactions .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in sterically hindered peptide sequences?

Steric hindrance can reduce coupling yields. Use double coupling (2×30 minutes) with HATU/DIPEA activation. Alternatively, employ microwave-assisted synthesis (50°C, 10–20 W) to enhance reaction kinetics. Post-coupling, analyze by MALDI-TOF to detect truncations. If incomplete, introduce pseudoproline dipeptides or backbone amide-protecting groups to reduce aggregation .

Q. What strategies mitigate side reactions during Pbf deprotection in this compound-containing peptides?

The Pbf group is cleaved with TFA (95% v/v, 1–2 hours), but prolonged exposure can lead to arginine modification. Add scavengers (e.g., TIPS, water, EDT) to minimize carbocation-mediated side reactions. For peptides containing Trp or Met, reduce cleavage time to 1 hour and monitor by LC-MS for oxidation products .

Q. How do solvent choice (e.g., NBP vs. DMF) impact the reactivity of this compound in SPPS?

N-butylpyrrolidinone (NBP) enhances coupling efficiency in hydrophobic sequences by reducing π-π stacking. In a study, Fmoc-Arg(Pbf)-OH reacted with NBP yielded 100% coupling for H-RGFL-NH2 vs. 0% for H-GFL-NH2 under identical conditions. Monitor reaction progress by HPLC (retention time shifts from 4–15 minutes) and adjust solvent polarity for challenging sequences .

Q. How can researchers resolve contradictions in reported deprotection kinetics for the Pbf group?

Discrepancies arise from varying TFA concentrations and scavenger ratios. For reproducible results, standardize cleavage cocktails (e.g., TFA:TIPS:H2O = 95:2.5:2.5) and validate with model peptides. Use quantitative 19F NMR to track real-time deprotection rates, as Pbf cleavage generates distinct fluorinated byproducts .

Methodological and Analytical Questions

Q. What advanced techniques characterize this compound-derived peptidomimetics?

For structural confirmation:

- NMR : DEPT 135 in DMSO-d6 to resolve β-amino alcohol derivatives (e.g., Fmoc-Arg(Pbf)-ψ[CH2OH]) .

- FTIR-ATR : Detect C=O stretching (1690–1730 cm⁻¹) and sulfonamide vibrations (1150–1250 cm⁻¹) .

- HRMS : Validate molecular ions ([M+H]+) with <2 ppm mass accuracy .

Q. How can researchers design experiments to study this compound’s role in cell-penetrating peptides (CPPs)?

Incorporate this compound into model CPPs (e.g., TAT derivatives). Use fluorescence microscopy with FITC-labeled peptides and flow cytometry to quantify cellular uptake. Compare Pbf-deprotected vs. protected arginine to assess the impact of guanidinium group accessibility on membrane translocation .

Q. What computational tools predict compatibility of this compound with automated peptide synthesizers?

Use Schrödinger’s BioLuminate or MOE to model resin swelling and solvent accessibility. Optimize coupling cycles by simulating diffusion rates of activated this compound in DMF-swollen resins (e.g., Wang or Rink amide) .

Properties

Molecular Formula |

C35H42N4O7S |

|---|---|

Molecular Weight |

662.8 g/mol |

IUPAC Name |

methyl (2S)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)30-27(20)18-35(4,5)46-30)47(42,43)39-33(36)37-17-11-16-29(32(40)44-6)38-34(41)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,41)(H3,36,37,39)/t29-/m0/s1 |

InChI Key |

AJHUUBFUSQKGKT-LJAQVGFWSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.